N~1~-METHYL-N~1~-[2-(2-PYRIDYL)ETHYL]-1-BENZENESULFONAMIDE
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Overview
Description
N~1~-METHYL-N~1~-[2-(2-PYRIDYL)ETHYL]-1-BENZENESULFONAMIDE is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzenesulfonamide group attached to a pyridine ring through an ethyl chain, with an additional methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-METHYL-N~1~-[2-(2-PYRIDYL)ETHYL]-1-BENZENESULFONAMIDE typically involves the reaction of N-methyl-2-(2-pyridinyl)ethylamine with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N~1~-METHYL-N~1~-[2-(2-PYRIDYL)ETHYL]-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N~1~-METHYL-N~1~-[2-(2-PYRIDYL)ETHYL]-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N1-METHYL-N~1~-[2-(2-PYRIDYL)ETHYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The pyridine ring can also participate in π-π interactions with aromatic residues, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N,N-bis(2-pyridylethyl)amine: Similar structure but lacks the benzenesulfonamide group.
N-methyl-2-(2-pyridinyl)ethylamine: Similar structure but lacks the benzenesulfonamide group.
N-methyl-2-pyrrolidone: Different structure but shares the N-methyl group.
Uniqueness
N~1~-METHYL-N~1~-[2-(2-PYRIDYL)ETHYL]-1-BENZENESULFONAMIDE is unique due to the presence of both the benzenesulfonamide and pyridine groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H16N2O2S |
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Molecular Weight |
276.36 g/mol |
IUPAC Name |
N-methyl-N-(2-pyridin-2-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H16N2O2S/c1-16(12-10-13-7-5-6-11-15-13)19(17,18)14-8-3-2-4-9-14/h2-9,11H,10,12H2,1H3 |
InChI Key |
JKYBAELAPSIORH-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC=CC=N1)S(=O)(=O)C2=CC=CC=C2 |
Canonical SMILES |
CN(CCC1=CC=CC=N1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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